molecular formula C6H5N3OS B3046356 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1232815-49-4

2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B3046356
CAS No.: 1232815-49-4
M. Wt: 167.19
InChI Key: LJVGPQVQNTZJLD-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound featuring a fused pyrrolo-triazinone scaffold with a thione (C=S) substitution at the 2-position. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its molecular formula is C₅H₄N₄OS, with a molecular weight of 168.18 g/mol. The compound is synthesized via cyclization reactions involving thiourea derivatives or sulfur-containing precursors, as inferred from related synthetic pathways described in derivatives such as those in .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVGPQVQNTZJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725729
Record name 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232815-49-4
Record name 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

Research indicates that 2-thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary data show that it may possess anticancer properties by inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of the compound showed that it effectively reduced TNF-alpha levels in vitro. This suggests its potential application in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Study 3: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous heterocycles are critical for understanding its reactivity and applications. Below is a systematic comparison:

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS: 159326-71-3)

  • Key Differences : Lacks the thioxo (C=S) group at position 2, replaced by a carbonyl (C=O) group.
  • Impact : The absence of sulfur reduces electrophilicity and alters hydrogen-bonding capacity, making it less reactive in nucleophilic substitution reactions compared to the thioxo analog.
  • Applications : Primarily used as a building block in kinase inhibitor research, whereas the thioxo derivative exhibits enhanced binding to sulfur-dependent enzymes.

2-Thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one (CAS: 34682-99-0)

  • Structural Variance: Features a pyrazolo-triazinone core instead of pyrrolo-triazinone.
  • Synthetic Utility : Both compounds share synthetic routes involving thiourea intermediates, but the pyrazolo variant is more thermally stable (decomposition >250°C vs. ~200°C for the pyrrolo derivative).

Pyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 104357-95-1)

  • Core Structure: A pyrido-pyrimidinone system with a six-membered ring, contrasting with the five-membered pyrrolo ring in the target compound.
  • Reactivity: The larger ring system allows for greater conformational flexibility, but reduced ring strain compared to the fused pyrrolo-triazinone.
  • Biological Activity: Pyrido-pyrimidinones are prevalent in antiviral agents, whereas pyrrolo-triazinones with thioxo groups show promise in targeting bacterial enzymes.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Core Structure Substituents Molecular Formula Key Applications
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one Not explicitly provided Pyrrolo-triazinone 2-thioxo C₅H₄N₄OS Enzyme inhibitors, antibacterial agents
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one 159326-71-3 Pyrrolo-triazinone 4-oxo C₆H₅N₃O Kinase inhibitor intermediates
2-Thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one 34682-99-0 Pyrazolo-triazinone 2-thioxo C₅H₄N₄OS Materials science, ligand design
Pyrido[2,3-d]pyrimidin-4(3H)-one 104357-95-1 Pyrido-pyrimidinone None C₇H₇N₃O Antiviral research

Research Findings and Functional Implications

  • Electrophilicity : The thioxo group in this compound enhances its reactivity toward nucleophiles, enabling selective modifications at the 2-position (e.g., alkylation or acylation).
  • Solubility : Compared to its oxo counterpart (CAS 159326-71-3), the thioxo derivative exhibits lower aqueous solubility due to reduced polarity, necessitating organic solvents for reactions.
  • Biological Targets : Derivatives of this compound, such as those coupled with coumarin (as in ’s 4j), demonstrate inhibitory activity against bacterial dihydrofolate reductase (DHFR), with IC₅₀ values <1 μM.

Biological Activity

2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has attracted considerable attention due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazinones and is characterized by its thioxo group, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H5N3OS with a molecular weight of approximately 167.19 g/mol. Its structure includes a pyrrolo-triazine framework that is critical for its biological activity.

PropertyValue
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
CAS Number1232815-49-4

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes:

  • Tankyrase Inhibitors : Demonstrated potential in inhibiting tankyrase enzymes involved in the regulation of cellular processes such as Wnt signaling.
  • Stearoyl-CoA Desaturase Inhibitors : Affects lipid metabolism by inhibiting the enzyme responsible for converting saturated fatty acids to unsaturated ones.

Receptor Antagonism

It acts as an antagonist at several receptor sites:

  • Melanin-Concentrating Hormone (MCH) Receptor Antagonists : This activity suggests a role in regulating appetite and energy balance.
  • Corticotropin-Releasing Factor (CRF) Receptor Antagonists : Potential applications in stress-related disorders.

The biological effects of this compound are mediated through various molecular mechanisms:

  • Binding Interactions : The compound binds to specific biomolecules and alters their function.
  • Gene Expression Modulation : Influences the expression levels of genes involved in metabolic and signaling pathways.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited tankyrase activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.
  • Animal Models :
    • Research involving animal models indicated that administration of the compound resulted in significant weight loss and improved metabolic profiles in obese mice by antagonizing MCH receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one?

  • Methodological Answer : The compound can be synthesized via Cu(II)-catalyzed one-pot reactions. For example, Yang et al. developed a method using CuCl₂·2H₂O/NaOAc/DMSO at 120°C to form the pyrrolo[2,1-f][1,2,4]triazinone core from 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide . Rearrangement strategies involving pyrrolo[1,3,4]oxadiazines have also been reported, where intermediates are functionalized with amidines or hydrazines .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., pyrrolo-triazinones in show distinct aromatic and carbonyl signals).
  • Mass spectrometry : Exact mass analysis (e.g., related thioxo-dihydropyrimidinones in have exact masses of 179.0252 g/mol).
  • X-ray crystallography : Used to resolve ambiguities in fused-ring systems .

Q. What are the primary pharmacological targets of this compound class?

  • Methodological Answer : Pyrrolo-triazinones are explored as antiviral agents (e.g., remdesivir analogs in ) and enzyme inhibitors. For instance, pyrrolo[2,3-c]azepine derivatives inhibit protein tyrosine phosphatase 1B (PTP1B), a diabetes target .

Advanced Research Questions

Q. How can reaction yields be optimized for the Cu(II)-catalyzed synthesis of pyrrolo-triazinones?

  • Methodological Answer :

  • Catalyst screening : CuCl₂·2H₂O outperforms other Cu salts in forming intermediates (e.g., 54 in Scheme 11, ).
  • Temperature control : Reactions at 120°C improve cyclization efficiency.
  • Solvent effects : Polar aprotic solvents like DMSO enhance solubility of intermediates .
  • Additives : NaOAc stabilizes reactive intermediates, reducing side reactions .

Q. What strategies address low regioselectivity in functionalizing the triazinone core?

  • Methodological Answer :

  • Directing groups : Install temporary groups (e.g., methylthio in ) to steer reactions to specific positions.
  • Protection/deprotection : Use Boc or benzyl groups to block reactive sites during functionalization .
  • Computational modeling : Predict electrophilic/nucleophilic sites using DFT calculations .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., PTP1B inhibition assays in ).
  • Metabolite profiling : Check for off-target effects using LC-MS (e.g., antiviral metabolites in ).
  • Structural analogs : Test derivatives to isolate the pharmacophore (e.g., thioxo vs. oxo groups in ).

Q. What mechanistic insights explain the reactivity of the thioxo group in this compound?

  • Methodological Answer :

  • Nucleophilic substitution : The thioxo group participates in SNAr reactions with amines or hydrazines (e.g., , Scheme 11).
  • Tautomerism : Thione-thiol tautomerism (observed in analogs) affects redox stability and metal chelation.
  • Spectroscopic tracking : Use UV-Vis or Raman to monitor thiolate formation in basic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 2
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

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